molecular formula C9H9BrN2 B8338302 2-Bromo-1-phenylethyl cyanamide

2-Bromo-1-phenylethyl cyanamide

Cat. No.: B8338302
M. Wt: 225.08 g/mol
InChI Key: HMCCXTJFNDKNDO-UHFFFAOYSA-N
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Description

2-Bromo-1-phenylethyl Cyanamide is a versatile bifunctional building block designed for advanced organic synthesis and medicinal chemistry research. This compound features two highly reactive sites: an electrophilic bromoalkyl group and a nucleophilic cyanamide group. The cyanamide functional group is a valuable dinitrogen synthon, known for its role in the construction of nitrogen-containing heterocycles such as guanidines and imidazoles, which are core structures in many bioactive molecules and pharmaceuticals . The phenacyl bromide moiety is a known precursor in ring-forming reactions and can act as an alkylating agent . This molecular architecture allows researchers to explore complex transformations, including nucleophilic substitutions and cyclization reactions, to rapidly assemble structurally diverse compound libraries. The integration of the cyanamide group with a reactive halide makes this reagent particularly useful for developing new synthetic methodologies, such as the base-mediated assembly of functionalized molecules . It serves as a critical intermediate in the synthesis of more complex cyanamide derivatives and disulfanes, which have applications in material science and drug discovery. Handle with care in a well-ventilated laboratory, using appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

(2-bromo-1-phenylethyl)cyanamide

InChI

InChI=1S/C9H9BrN2/c10-6-9(12-7-11)8-4-2-1-3-5-8/h1-5,9,12H,6H2

InChI Key

HMCCXTJFNDKNDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CBr)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Calcium Cyanamide (CaCN₂)

Structural Differences :

  • Calcium cyanamide is an inorganic salt (CaCN₂), whereas 2-bromo-1-phenylethyl cyanamide is an organic brominated derivative.
  • Calcium cyanamide lacks aromatic or alkyl halide components, making it less reactive in nucleophilic substitution reactions compared to brominated cyanamides.

Hazards :

  • Highly reactive when wet, releasing flammable gases (e.g., ammonia) and causing skin/eye burns .
  • Classified as a hazardous substance (UN 1403) with risks of respiratory irritation and carcinogenicity .

Neutral Cyanamide (HNCN₂)

Structural Differences :

  • Neutral cyanamide (HNCN₂) is a simpler molecule without aromatic or halogen substituents.
  • Its reactivity is dominated by the cyanamide group, enabling use as a nitrification inhibitor and pharmaceutical intermediate.

Environmental Concerns :

  • Both calcium cyanamide and neutral cyanamide are classified as PMT/vPvM (persistent, mobile, toxic/very persistent, very mobile) substances under REACH due to their environmental persistence .

2-Phenylethyl Bromide (C₆H₅CH₂CH₂Br)

Structural Similarities :

  • Shares the 2-phenylethyl backbone with this compound but lacks the cyanamide group.
  • The bromine atom enhances its utility as an alkylating agent in organic synthesis.

Data Table: Comparative Properties of Cyanamide Derivatives

Compound CAS Number Molecular Formula Key Applications Hazards
Calcium Cyanamide 156-62-7 CaCN₂ Fertilizer, soil fumigant, melamine precursor Reacts with water (flammable gases), skin/eye irritant
Neutral Cyanamide 420-04-2 HNCN₂ Nitrification inhibitor, pharmaceutical intermediate PMT/vPvM classification, environmental persistence
2-Phenylethyl Bromide 103-63-9 C₆H₅CH₂CH₂Br Pharmaceutical reference standard, alkylating agent Limited acute toxicity, handled under controlled conditions
This compound* Not reported C₉H₉BrN₂ Hypothesized: Organic synthesis, agrochemicals Likely reactive due to bromine and cyanamide groups

Research Findings and Implications

  • Agricultural Efficacy: Calcium cyanamide reduces anthracnose incidence in strawberry crops by 20% by modifying soil microbial communities and enhancing nutrient availability .
  • Biosynthetic Pathways : Cyanamide in plants is biosynthesized from L-canavanine, highlighting its natural occurrence and metabolic significance .
  • Environmental Impact : Cyanamide derivatives require stringent regulation due to their persistence and mobility in aquatic systems .

Preparation Methods

Synthesis of 2-Bromo-1-phenylethanol

The precursor 2-bromo-1-phenylethanol is synthesized via bromohydrination of styrene oxide. Styrene oxide undergoes ring-opening with hydrobromic acid (HBr) in a polar aprotic solvent such as tetrahydrofuran (THF), yielding 2-bromo-1-phenylethanol as the major product. This step typically achieves 85–90% conversion under reflux conditions (60–80°C, 4–6 hours).

NCTS-Mediated Deoxycyanamidation

N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) enables direct replacement of the hydroxyl group in 2-bromo-1-phenylethanol with a cyanamide moiety. The reaction proceeds via a desulfonylative pathway in dichloromethane (DCM) with 1,8-diazabicycloundec-7-ene (DBU) as the base:

Ph-CH(OH)-CH2Br+NCTSDBU, DCMPh-CH(NHCN)-CH2Br+Byproducts\text{Ph-CH(OH)-CH}2\text{Br} + \text{NCTS} \xrightarrow{\text{DBU, DCM}} \text{Ph-CH(NHCN)-CH}2\text{Br} + \text{Byproducts}

Yields range from 65–78%, with purity >90% after recrystallization from ethanol. This method avoids toxic cyanogen bromide and is scalable to multi-gram quantities.

Nucleophilic Substitution of 2-Bromo-1-phenylethyl Halides

Preparation of 2-Bromo-1-phenylethyl Bromide

2-Bromo-1-phenylethyl bromide is synthesized via radical bromination of 1-phenylethane using N-bromosuccinimide (NBS) under UV light. Alternatively, phosphorus tribromide (PBr3_3) reacts with 1-phenylethanol in diethyl ether to yield the bromide.

Bromination of 1-Phenylethyl Cyanamide

Synthesis of 1-Phenylethyl Cyanamide

1-Phenylethylamine reacts with trichloroacetonitrile (TCAN) in a one-pot, two-step procedure. TCAN acts as a cyano source in the presence of potassium carbonate (K2_2CO3_3), yielding 1-phenylethyl cyanamide in 70–75% yield.

Regioselective Bromination

Bromine (Br2_2) in carbon tetrachloride selectively brominates the β-carbon of the ethyl chain at 40–60°C:

Ph-CH2CH2NHCN+Br2Ph-CH2CHBr-NHCN+HBr\text{Ph-CH}2\text{CH}2\text{NHCN} + \text{Br}2 \rightarrow \text{Ph-CH}2\text{CHBr-NHCN} + \text{HBr}

This method achieves 60–65% yield but requires strict temperature control to avoid over-bromination.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Advantages Limitations
DeoxycyanamidationNCTS, DBU65–78High selectivity; avoids toxic reagentsRequires multi-step alcohol synthesis
Nucleophilic substitutionNaNHCN, DMF45–55Simple halide precursorLow yield for secondary substrates
Bromination of cyanamideBr2_2, CCl4_460–65Direct functionalizationRisk of over-bromination

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-1-phenylethyl cyanamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of brominated cyanamide derivatives typically involves nucleophilic substitution or amidation reactions. For example, brominated propanamide analogs (e.g., 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide) are synthesized via bromination of precursor amides under controlled conditions, with yields optimized using catalysts like DCC (dicyclohexylcarbodiimide) and solvents such as dichloromethane . Characterization via X-ray crystallography (as in ) confirms structural integrity. Reaction temperature (0–25°C) and stoichiometric ratios of brominating agents (e.g., N-bromosuccinimide) are critical to avoid side reactions like over-bromination.

Q. How can researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm bromine-induced deshielding and phenyl group resonance .
  • X-ray diffraction : Resolve crystal structures to verify stereochemistry and bond angles, as demonstrated for related bromoamides in .
  • Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns characteristic of bromine .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : Brominated cyanamides are sensitive to light, moisture, and thermal degradation. Store at 0–6°C in amber vials under inert gas (argon/nitrogen). Stability studies under high pressure (e.g., 24 GPa) for cyanamide analogs ( ) suggest bond-length reductions under stress, implying similar derivatives may require controlled environments to prevent decomposition.

Advanced Research Questions

Q. How does this compound interact with microbial communities in soil, and what methodological frameworks can assess this?

  • Methodological Answer : Adapt protocols from cyanamide soil studies ():

  • Microbial biomass assays : Measure soil microbial biomass carbon (C) after exposure to the compound.
  • PLFA analysis : Use phospholipid fatty acid profiling to track shifts in microbial community structure (e.g., Gram-negative vs. Gram-positive bacteria) .
  • Dose-response experiments : Compare effects across concentrations (e.g., 0.5–1.5% w/w) to identify inhibitory or stimulatory thresholds.

Q. What computational strategies predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Employ density functional theory (DFT) to model reaction pathways. For example, used RRKM theory and capture theory to study cyanamide reaction kinetics. Parameters include:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., bromine atom) prone to nucleophilic attack.
  • Transition state analysis : Calculate activation energies for bromine displacement reactions .

Q. How can contradictory dose-response effects (e.g., efficacy vs. toxicity) be resolved in cyanamide derivatives?

  • Methodological Answer : Reference agricultural studies ( ) where high cyanamide doses (3.5%) paradoxically reduced bud sprouting. Apply nonlinear regression models (e.g., polynomial or sigmoidal curves) to identify optimal concentrations. Validate with toxicity assays (e.g., LD50_{50} in model organisms) and mechanistic studies (e.g., enzyme inhibition kinetics) .

Q. What advanced analytical techniques quantify trace degradation products of this compound in environmental samples?

  • Methodological Answer : Use hyphenated techniques:

  • HPLC-MS/MS : Detect brominated byproducts with MRM (multiple reaction monitoring) modes.
  • Ion chromatography : Quantify cyanamide-specific ions (e.g., CN^-) in aqueous extracts .
  • Isotope dilution : Spike samples with 13C^{13}C-labeled analogs to improve accuracy .

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., BINAP ligands) and compare bioactivity. For example, resolved stereoisomers using X-ray crystallography. Test enantiomer-specific inhibition of target enzymes (e.g., cytochrome P450) via kinetic assays .

Key Contradictions and Resolutions

  • Dose-Response Paradox : Higher cyanamide doses (e.g., 3.5%) may reduce efficacy due to phytotoxicity ( ). Resolve via iterative optimization (e.g., Box-Behnken experimental design).
  • Structural Stability : High-pressure studies ( ) show bond compression in cyanamides, conflicting with ambient-stability claims. Address by correlating crystallographic data with thermogravimetric analysis (TGA).

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